![molecular formula C16H19N3O B5376089 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5376089.png)
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a piperidine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mecanismo De Acción
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine exerts its effects by binding to the mu-opioid receptor and activating downstream signaling pathways. This results in the inhibition of neurotransmitter release and the modulation of neuronal activity, leading to the regulation of pain and reward.
Biochemical and Physiological Effects:
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has a wide range of biochemical and physiological effects. It has been found to be a potent analgesic, with effects comparable to those of morphine. 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has also been shown to have anti-inflammatory effects and to modulate immune function. In addition, 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has been studied for its potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine is its potential for abuse and addiction. Careful consideration should be given to the use and handling of this compound in lab settings.
Direcciones Futuras
There are several potential future directions for research on 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine. One area of interest is the development of novel opioid receptor agonists that have improved efficacy and reduced side effects compared to currently available drugs. Another area of interest is the study of the role of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine in the regulation of immune function and inflammation. Finally, 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine may have potential applications in the treatment of psychiatric disorders, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with phenylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through a series of chromatographic techniques to obtain pure 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine.
Aplicaciones Científicas De Investigación
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has been extensively studied for its potential applications in scientific research. One of the primary uses of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine is in the study of opioid receptors. 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has been found to be a potent and selective agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward. 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine has also been studied for its potential applications in the treatment of drug addiction and withdrawal.
Propiedades
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-10-15(18-17-12)16(20)19-9-5-8-14(11-19)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURBBWVJGWADTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

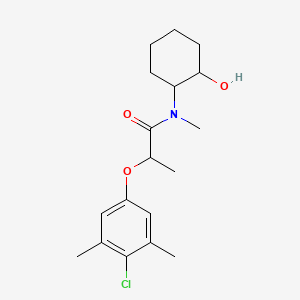
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)
![3-(2-fluorophenyl)-5-(1H-imidazol-4-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5376030.png)
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)
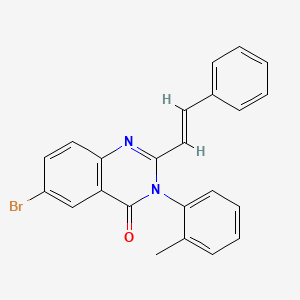
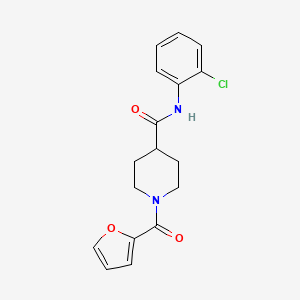
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5376058.png)
![4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)
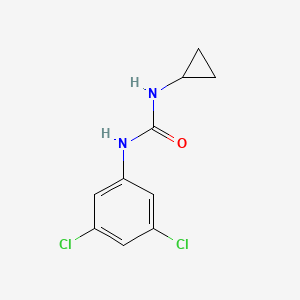
![6-(2-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5376070.png)
![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)
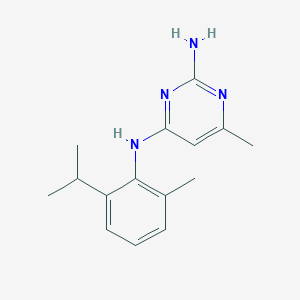

![1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5376114.png)